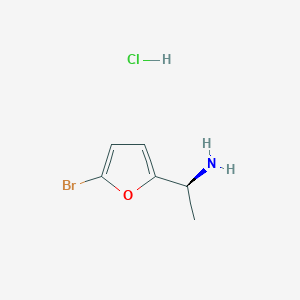

(S)-1-(5-Bromofuran-2-yl)ethanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis analysis of “(S)-1-(5-Bromofuran-2-yl)ethanamine hydrochloride” is not available in the search results .Molecular Structure Analysis

The molecular structure of “(S)-1-(5-Bromofuran-2-yl)ethanamine hydrochloride” is not explicitly mentioned in the search results .Chemical Reactions Analysis

The chemical reactions involving “(S)-1-(5-Bromofuran-2-yl)ethanamine hydrochloride” are not specified in the search results .Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-1-(5-Bromofuran-2-yl)ethanamine hydrochloride” are not outlined in the search results .Scientific Research Applications

Metabolism Studies

- Metabolism in Rats : A study examined the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a compound structurally similar to (S)-1-(5-Bromofuran-2-yl)ethanamine hydrochloride, in rats. It identified various metabolites, suggesting the presence of multiple metabolic pathways in this class of compounds (Kanamori et al., 2002).

Synthetic Applications

- Synthesis of Labelled Compounds : The synthesis of 2-Bromo-[1-14C]ethanamine hydrobromide from related compounds demonstrates the relevance of brominated ethanamines in the preparation of labeled compounds for research purposes (Bach & Bridges, 1982).

Analogs and Derivatives

Study of Hallucinogenic Analogues : Research into 2,3-dihydrobenzofuran analogues of hallucinogenic amphetamines, which are structurally related to (S)-1-(5-Bromofuran-2-yl)ethanamine hydrochloride, contributes to the understanding of the activity and binding properties of these compounds (Nichols et al., 1991).

Biocide Applications : A study on 2-(Decylthio)ethanamine Hydrochloride, another ethanamine derivative, demonstrates its use as a biocide with broad-spectrum activity, suggesting potential applications for (S)-1-(5-Bromofuran-2-yl)ethanamine hydrochloride in similar contexts (Walter & Cooke, 1997).

Biochemical Interactions

DNA Interaction Studies : Cu(II) complexes with tridentate ligands, including those structurally related to (S)-1-(5-Bromofuran-2-yl)ethanamine hydrochloride, have been studied for their DNA binding and nuclease activity, indicating the potential of similar compounds in biochemical research (Kumar et al., 2012).

Reactivity in Domino Reactions : Research on o-Bromo(propa-1,2-dien-1-yl)arenes, related to bromoethanamine compounds, highlights their reactivity and potential applications in the synthesis of complex molecules (Masters et al., 2011).

Synthesis of Novel Compounds : Studies on the synthesis of new compounds, such as 2-amino-1-(4-bromo-2, 5-dimethoxyphenyl)ethan-1-one, from related bromoethanamine derivatives, demonstrate the versatility of these compounds in creating novel substances with potential pharmacological applications (Power et al., 2015).

Polymer Synthesis : The use of brominated compounds in the synthesis of polymers with controlled molecular architecture showcases their importance in material science and polymer research (Hawker & Fréchet, 1990).

Toxicokinetic Studies : Research on the toxicokinetics of NBOMe derivatives, which are structurally related to bromoethanamine compounds, provides insights into their metabolism, aiding in the screening and identification of substance abuse (Richter et al., 2019).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(1S)-1-(5-bromofuran-2-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNO.ClH/c1-4(8)5-2-3-6(7)9-5;/h2-4H,8H2,1H3;1H/t4-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKRYJPPQTPWPHV-WCCKRBBISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(O1)Br)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(O1)Br)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-methyl-4-oxo-N-(pyridin-3-yl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2890810.png)

![N-(2-(N-(2-methylcyclohexyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2890811.png)

![2-[(3,5-difluorophenyl)carbamoyl]cyclopropane-1-carboxylic Acid](/img/structure/B2890816.png)

![4-(2-(6-(p-Tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide](/img/structure/B2890818.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2890819.png)

![N-[2-(2-chloro-6-fluorophenyl)-2-methylpropyl]but-2-ynamide](/img/structure/B2890820.png)

![2-(4-(Ethylsulfonyl)phenyl)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2890821.png)